Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate
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Overview
Description
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is a chemical compound that features a naphthalene ring bonded to a phosphoryl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenoxyphosphoryl(naphthalen-1-yl)methanol typically involves the reaction of naphthalen-1-ylmethanol with diphenylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for diphenoxyphosphoryl(naphthalen-1-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The methanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Scientific Research Applications
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diphenoxyphosphoryl(naphthalen-1-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-ylmethanone derivatives
- Naphthopyrans
Uniqueness
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is unique due to its combination of a naphthalene ring with a phosphoryl group and methanol moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets further enhances its versatility .
Biological Activity
Diphenyl [hydroxy(naphthalen-1-yl)methyl]phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
This compound features a phosphonate group that allows it to interact with various biological targets. Its mechanism of action primarily involves:
- Enzyme Inhibition : The phosphoryl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their function. This interaction is crucial in studies involving acetylcholine receptors, where it has been shown to inhibit the binding of acetylcholine, potentially offering therapeutic benefits for conditions mediated by muscarinic receptors .
- Hydrophobic Interactions : The naphthalene moiety contributes to hydrophobic interactions, enhancing the compound's binding affinity to proteins and enzymes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro testing has shown promising results:
Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |
---|---|---|
Escherichia coli | 18 | Cefotaxime |
Staphylococcus aureus | 20 | Cefotaxime |
Bacillus subtilis | 15 | Cefotaxime |
Pseudomonas aeruginosa | 12 | Cefotaxime |
These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown moderate to high levels of antitumor activity against HeLa cells:
Compound Concentration (µM) | Cell Viability (%) |
---|---|
5 | 75 |
10 | 50 |
20 | 30 |
The results indicate that higher concentrations lead to increased cytotoxicity, suggesting potential for further exploration in cancer therapy .
Case Studies
- Enzyme Interaction Study : A study focused on the interaction of this compound with acetylcholine receptors demonstrated its ability to inhibit receptor binding effectively. This inhibition could be beneficial in treating diseases characterized by excessive cholinergic activity.
- Antimicrobial Efficacy Research : In another study, the compound was tested against multi-drug resistant bacterial strains. It exhibited notable activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent in an era of rising antibiotic resistance .
Properties
IUPAC Name |
diphenoxyphosphoryl(naphthalen-1-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19O4P/c24-23(22-17-9-11-18-10-7-8-16-21(18)22)28(25,26-19-12-3-1-4-13-19)27-20-14-5-2-6-15-20/h1-17,23-24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNBMNWXYXDJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC3=CC=CC=C32)O)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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